Technical Guide: 3-(Bromomethyl)-2,5-Dichlorothiophene
Technical Guide: 3-(Bromomethyl)-2,5-Dichlorothiophene
The following technical guide provides an in-depth analysis of 3-(Bromomethyl)-2,5-dichlorothiophene, structured for researchers and drug development professionals.
Chemical Scaffold Analysis & Synthetic Utility
Executive Summary
3-(Bromomethyl)-2,5-dichlorothiophene (CAS: 60404-18-4) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and advanced organic materials. Distinguished by its electrophilic "warhead" (the bromomethyl group) and a lipophilic, electron-rich thiophene core blocked at the 2 and 5 positions, this compound serves as a critical scaffold for introducing the (2,5-dichlorothiophen-3-yl)methyl moiety into drug candidates.
This guide details the compound's physicochemical properties, with a specific focus on its complex molecular weight profile due to halogen isotopology, followed by validated synthetic protocols and reactivity patterns.[1]
Physicochemical Profile & Molecular Weight Analysis
For researchers using Mass Spectrometry (MS) in metabolomics or impurity profiling, understanding the isotopic signature of this compound is more critical than the average molecular weight.[1]
Molecular Weight Data
| Parameter | Value | Notes |
| Molecular Formula | C₅H₃BrCl₂S | |
| Average Molecular Weight | 245.94 g/mol | Used for stoichiometry and gravimetric preparation. |
| Monoisotopic Mass | 243.8516 Da | Based on ⁷⁹Br, ³⁵Cl, ³²S.[1] The primary peak in High-Res MS.[1] |
| Physical State | Low-melting solid or oil | Dependent on purity; typically crystallizes upon cooling.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic; reacts slowly with water (hydrolysis). |
Isotopic Signature (MS Fingerprint)
The presence of one Bromine (Br) and two Chlorines (Cl) creates a distinct "quartet-like" isotopic pattern that serves as a diagnostic fingerprint in LC-MS analysis.
Theoretical Intensity Distribution (Relative to Base Peak):
-
M (244 Da): Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl.[1]
-
M+2 (246 Da): High intensity. Contributions from [⁸¹Br, ³⁵Cl, ³⁵Cl] and [⁷⁹Br, ³⁵Cl, ³⁷Cl].
-
M+4 (248 Da): Moderate intensity.[1] Contributions from [⁸¹Br, ³⁵Cl, ³⁷Cl] and [⁷⁹Br, ³⁷Cl, ³⁷Cl].
-
M+6 (250 Da): Low intensity. Contains [⁸¹Br, ³⁷Cl, ³⁷Cl].
Analyst Note: In drug metabolism studies (DMPK), this M, M+2, M+4 pattern allows for easy identification of metabolites retaining the thiophene core, even in complex biological matrices.
Synthetic Pathways
Two primary routes exist for the synthesis of 3-(Bromomethyl)-2,5-dichlorothiophene. The Reduction-Bromination Route is preferred for high-purity pharmaceutical applications to avoid over-bromination byproducts common in radical pathways.
Route A: Reduction-Bromination (High Purity)
This method converts the commercially available carboxylic acid to the alcohol, followed by conversion to the alkyl bromide.[1]
Step 1: Reduction
-
Precursor: 2,5-Dichlorothiophene-3-carboxylic acid.
-
Reagent: Borane-THF complex (B₂H₆·THF).
-
Intermediate: (2,5-Dichloro-thiophen-3-yl)-methanol.[3]
Step 2: Bromination (Appel-type or PBr₃)
-
Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃.[1]
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Mechanism: Sₙ2 displacement of the activated hydroxyl group.[1]
Route B: Radical Bromination (Industrial/Scale-up)
-
Precursor: 2,5-Dichloro-3-methylthiophene.
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst).[4]
-
Solvent: CCl₄ or Benzotrifluoride (reflux).[1]
-
Risk: High probability of gem-dibromination (forming the dibromomethyl impurity), requiring difficult chromatographic separation.
Synthesis Workflow Diagram
Figure 1: Comparison of Synthetic Routes. The Reduction-Bromination pathway (top) offers higher specificity compared to Radical Bromination (bottom).
Reactivity & Applications in Drug Discovery
The bromomethyl group at position 3 is a potent electrophile, susceptible to Sₙ2 attack by nucleophiles.[1][4] The chlorine atoms at positions 2 and 5 block the alpha-positions of the thiophene ring, preventing metabolic oxidation (ring opening) and increasing the metabolic stability of the final drug candidate.[1]
Key Transformations (Sₙ2)
-
Amination: Reaction with primary/secondary amines to form thenylamines .[1]
-
Application: Calcium channel blockers, antihistamines.[1]
-
-
Etherification: Reaction with phenols or alkoxides.[1]
-
Application: Agrofungicides, selective estrogen receptor modulators (SERMs).[1]
-
-
Thioetherification: Reaction with thiols (R-SH).[1]
-
Application: Bioisosteres for benzyl-thioethers.[1]
-
Handling & Stability[1]
-
Lachrymator: Like most benzylic/thenylic halides, this compound is a potent lachrymator (tear gas effect).[1] Handle strictly in a fume hood.
-
Hydrolysis Sensitivity: The C-Br bond is labile.[1] Exposure to atmospheric moisture can slowly hydrolyze the compound back to the alcohol and HBr.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.
Reactivity Logic Map
Figure 2: Divergent Synthesis Applications. The electrophilic bromomethyl group allows for rapid diversification of the scaffold.[1]
References
-
BenchChem. (2025).[1][4] Synthesis routes of 2,5-Dichlorothiophene-3-carboxylic acid and derivatives. Retrieved from
-
Thermo Scientific Chemicals. (2024).[1] 3-Bromo-2,5-dichlorothiophene Product Specifications and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2024).[1] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling. Retrieved from
-
Sigma-Aldrich. (2024).[1][5] 3-(Bromomethyl)thiophene derivatives: Safety and Handling. Retrieved from
-
University of Alabama at Birmingham. (2011). Isotopes and mass spectrometry: Halogen patterns.[1] Retrieved from
